Cas no 1909294-06-9 (rac-(1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride, trans)

Technical Introduction: rac-(1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride is a trans-configured cyclopropane derivative featuring a pyridinyl substituent and a carboxylate functional group, stabilized as its hydrochloride salt. This compound is of interest in medicinal chemistry and pharmaceutical research due to its rigid cyclopropane scaffold, which can enhance binding affinity and metabolic stability in drug design. The trans configuration ensures defined stereochemistry, while the pyridine moiety offers potential for hydrogen bonding and coordination interactions. The hydrochloride salt form improves solubility for experimental applications. Its structural features make it a valuable intermediate for synthesizing bioactive molecules or studying structure-activity relationships.
rac-(1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride, trans structure
1909294-06-9 structure
Product Name:rac-(1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride, trans
CAS No:1909294-06-9
MF:C9H10ClNO2
MW:199.634201526642
CID:5406854
PubChem ID:121553758
Update Time:2025-10-28

rac-(1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride, trans Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride, trans
    • EN300-7471126
    • Z2379204261
    • rac-(1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride
    • 1909294-06-9
    • (1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride
    • AKOS034813953
    • EN300-258515
    • (1R,2R)-2-pyridin-4-ylcyclopropane-1-carboxylic acid;hydrochloride
    • Inchi: 1S/C9H9NO2.ClH/c11-9(12)8-5-7(8)6-1-3-10-4-2-6;/h1-4,7-8H,5H2,(H,11,12);1H/t7-,8+;/m0./s1
    • InChI Key: OBGPWWPLZPGMJP-KZYPOYLOSA-N
    • SMILES: Cl.OC([C@@H]1C[C@H]1C1C=CN=CC=1)=O

Computed Properties

  • Exact Mass: 199.0400063g/mol
  • Monoisotopic Mass: 199.0400063g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 187
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.2Ų

rac-(1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride, trans Pricemore >>

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Additional information on rac-(1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride, trans

Professional Introduction to Rac-(1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride, trans (CAS No. 1909294-06-9)

Rac-(1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride, trans is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1909294-06-9, belongs to a class of molecules that exhibit intriguing structural and functional properties, making it a valuable candidate for further investigation in medicinal chemistry.

The molecular structure of Rac-(1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride, trans features a cyclopropane ring substituted with a pyridine moiety at the 4-position. This unique arrangement contributes to its distinct pharmacological profile and opens up numerous possibilities for its application in drug design. The presence of the hydrochloride salt form enhances its solubility and bioavailability, which are critical factors in the development of effective pharmaceutical agents.

In recent years, there has been a growing interest in cyclopropane-containing compounds due to their ability to modulate various biological pathways. The cyclopropane ring is known for its strained three-membered structure, which can lead to unique interactions with biological targets. This characteristic has made such compounds attractive for the development of novel therapeutic agents. Specifically, Rac-(1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride, trans has shown promise in preliminary studies as a potential scaffold for drugs targeting neurological disorders.

One of the most compelling aspects of this compound is its potential application in the treatment of neurodegenerative diseases. Research indicates that the pyridine moiety can interact with specific receptors and enzymes involved in neuroprotective mechanisms. The cyclopropane ring's ability to engage with these targets in a novel way may offer advantages over existing treatments. For instance, studies have suggested that derivatives of this compound could inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease. This mechanism aligns with the latest research trends aimed at developing disease-modifying therapies for neurodegenerative conditions.

Furthermore, the structural features of Rac-(1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride, trans make it an attractive candidate for further exploration in oncology research. Preclinical studies have hinted at its potential to disrupt cancer cell proliferation by interfering with key signaling pathways. The compound's ability to selectively target malignant cells while minimizing toxicity to healthy tissues is a significant advantage in cancer therapy. This property is particularly relevant in the context of developing targeted therapies that aim to improve patient outcomes without severe side effects.

The synthesis and characterization of this compound have been subjects of considerable interest among synthetic chemists. The stereochemistry of the racemic form (1R,2R) is crucial for its biological activity, and researchers have been working on optimizing synthetic routes to achieve high enantiomeric purity. Advances in asymmetric synthesis have enabled the production of enantiomerically enriched forms of this compound, which are expected to exhibit more potent and selective pharmacological effects.

In addition to its therapeutic potential, Rac-(1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride, trans has implications in chemical biology research. Its unique structure provides a platform for studying enzyme-substrate interactions and can be used as a tool compound to probe biological mechanisms. Such studies are essential for understanding disease pathways and developing innovative therapeutic strategies.

The future directions of research on this compound are multifaceted. Efforts are underway to develop more potent derivatives by modifying the pyridine moiety or introducing additional functional groups into the cyclopropane ring. Computational modeling and high-throughput screening techniques are being employed to identify promising analogs with enhanced pharmacological properties. These approaches are expected to accelerate the discovery process and bring new therapeutic agents based on this scaffold into clinical development.

In conclusion, Rac-(1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride, trans (CAS No. 1909294-06-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable asset in the search for new treatments for neurological and oncological disorders. As research continues to uncover its potential applications, this compound is poised to play a crucial role in shaping the future of medicinal chemistry.

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